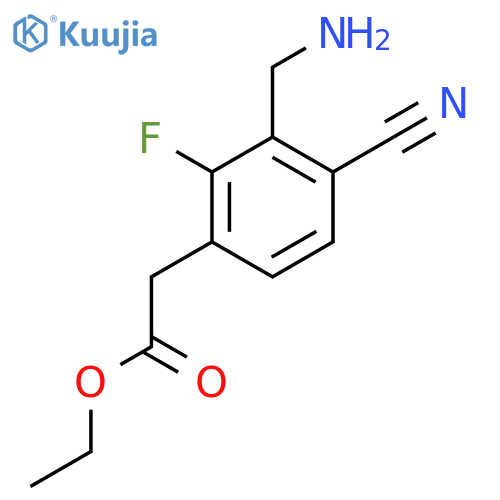

Cas no 1805581-99-0 (Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate)

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate

-

- インチ: 1S/C12H13FN2O2/c1-2-17-11(16)5-8-3-4-9(6-14)10(7-15)12(8)13/h3-4H,2,5,7,15H2,1H3

- InChIKey: JLEKLGUAMXHGHC-UHFFFAOYSA-N

- SMILES: FC1C(CN)=C(C#N)C=CC=1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 313

- XLogP3: 0.8

- トポロジー分子極性表面積: 76.1

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019661-1g |

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate |

1805581-99-0 | 97% | 1g |

1,475.10 USD | 2021-06-18 | |

| Alichem | A015019661-500mg |

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate |

1805581-99-0 | 97% | 500mg |

806.85 USD | 2021-06-18 | |

| Alichem | A015019661-250mg |

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate |

1805581-99-0 | 97% | 250mg |

489.60 USD | 2021-06-18 |

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetateに関する追加情報

Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate: A Comprehensive Overview

Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate, with the CAS number 1805581-99-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an ethyl group with a substituted phenyl ring. The phenyl ring itself features three distinct substituents: an amino methyl group at position 3, a cyano group at position 4, and a fluorine atom at position 2. These functional groups confer the compound with a range of interesting chemical properties that make it suitable for various applications.

The synthesis of Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate involves a series of carefully designed organic reactions. Typically, the process begins with the preparation of the substituted phenol derivative, followed by acetylation to introduce the ethoxyacetyl group. The amino methyl and cyano groups are introduced through nucleophilic substitution or coupling reactions, while the fluorine atom is incorporated via electrophilic substitution. The entire synthesis pathway is optimized to ensure high yield and purity of the final product.

One of the most notable features of this compound is its versatility in chemical reactivity. The amino methyl group provides nucleophilic sites for further functionalization, while the cyano group acts as an electron-withdrawing group, enhancing the reactivity of the molecule in certain reactions. The fluorine atom introduces steric hindrance and electronic effects that can be exploited in designing specific chemical transformations. These properties make Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate a valuable building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug delivery systems. Researchers have demonstrated that Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate can serve as a precursor for synthesizing bioactive molecules with enhanced pharmacokinetic properties. For instance, its ability to form stable amide bonds makes it an ideal candidate for conjugation with therapeutic agents. Moreover, its fluorinated structure has shown promise in improving drug solubility and bioavailability.

In addition to its role in pharmaceuticals, this compound has found applications in materials science. Its unique combination of functional groups allows for the creation of novel polymers with tailored properties. For example, incorporating Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate into polymer backbones can enhance mechanical strength and thermal stability. This has led to its use in developing advanced materials for electronic devices and biomedical implants.

The latest research on Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate also points to its potential in catalysis. Scientists have discovered that this compound can act as a ligand in transition metal catalysts, facilitating various organic transformations with high efficiency and selectivity. Its ability to coordinate with metal centers while maintaining structural integrity makes it a promising candidate for green chemistry applications.

In conclusion, Ethyl 3-Aminomethyl-4-Cyano-2-Fluorophenylacetate (CAS No. 1805581-99) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug development, materials science, and catalysis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

1805581-99-0 (Ethyl 3-aminomethyl-4-cyano-2-fluorophenylacetate) Related Products

- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)

- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)

- 3010-81-9(Tris(4-methoxyphenyl)methanol)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 63303-29-7(Spiroisochroman-4,4'-piperidine)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)